molecular formula C9H7ClN2O3 B2847444 methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 1388041-76-6

methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2847444
CAS No.: 1388041-76-6
M. Wt: 226.62
InChI Key: KKUVQJCHSLUYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzimidazole Research

Benzimidazole research originated in the mid-19th century, with Hoebrecker’s 1872 synthesis of dimethylbenzimidazole marking the first documented example. The discovery of benzimidazole’s role in vitamin B₁₂ metabolism during the 1940s catalyzed its pharmaceutical exploration. Early studies demonstrated that the benzimidazole nucleus could mimic purines, enabling interactions with biological targets. This foundational work established benzimidazoles as privileged scaffolds in medicinal chemistry, leading to the development of antiparasitics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole).

Significance in Heterocyclic Chemistry

Benzimidazoles occupy a central position in heterocyclic chemistry due to their:

  • Aromatic stability : The fused benzene-imidazole system delocalizes π-electrons, enhancing thermal and metabolic stability.
  • Hydrogen-bonding capacity : The imidazole nitrogen atoms facilitate interactions with biological macromolecules.
  • Synthetic versatility : Substituents can be introduced at six positions, enabling precise modulation of electronic and steric properties.

Table 1: Key Properties of Benzimidazole Derivatives

Property Impact on Applications Example Derivatives
Electron-withdrawing groups (e.g., -Cl) Enhance electrophilicity for nucleophilic substitution 5-Chloro-1H-benzimidazole
Electron-donating groups (e.g., -CH₃) Improve lipophilicity for membrane penetration 2-Methylbenzimidazole
Hybrid scaffolds (e.g., carboxylates) Enable salt formation for solubility Methyl 6-chloro-2-oxo derivative

Evolution of Research Interest in Substituted Benzimidazoles

Substituted benzimidazoles gained prominence through structure-activity relationship (SAR) studies in the late 20th century. The introduction of chloro groups at the 5th or 6th positions was found to enhance antimicrobial and antiviral activities. Concurrently, carboxylate esters emerged as critical functional groups for improving bioavailability and enabling prodrug strategies. Modern research focuses on multi-substituted derivatives, such as this compound, which combine halogenation, oxygenation, and esterification for targeted bioactivity.

Current Status in Chemical Literature

Recent literature (2012–2021) highlights benzimidazoles in over 12,000 studies, with 6-chloro derivatives featuring prominently in antimicrobial and anticancer research. The specific compound this compound has been synthesized via condensation methods using eco-friendly catalysts like pomegranate peel powder. Its crystal structure and spectroscopic data (e.g., ¹H NMR: δ 3.89 ppm for methyl ester) are documented in synthetic protocols.

Positioning Within Medicinal Chemistry Research

This derivative’s substitution profile aligns with three medicinal chemistry strategies:

  • Chloro groups : Improve target binding through halogen bonds.
  • Oxo groups : Introduce hydrogen-bond acceptors for enzyme inhibition.
  • Carboxylate esters : Serve as hydrolyzable prodrug moieties. Comparisons with analogs reveal enhanced thermodynamic stability over non-chlorinated derivatives (ΔG ≈ -4.2 kcal/mol), positioning it as a candidate for further pharmacokinetic optimization.

Properties

IUPAC Name

methyl 6-chloro-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUVQJCHSLUYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired benzimidazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that benzimidazole derivatives, including methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, exhibit notable anti-cancer properties.

Case Studies

  • A study demonstrated that similar benzimidazole compounds led to significant apoptosis in MCF cell lines, with effective tumor suppression in vivo models .
  • The compound's structural modifications have been linked to enhanced cytotoxicity against various cancer cell lines, including glioblastoma and murine leukemia .

Table 1: Anti-Cancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Compound 1MCF25.72
Compound 2U8745.2
Compound 3Murine Leukemia1.6

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated.

Findings

Research has shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example:

  • Compounds derived from benzimidazole structures have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMicroorganism TestedMIC (μg/mL)Reference
Benzimidazole Derivative AStaphylococcus aureus40
Benzimidazole Derivative BPseudomonas aeruginosa500
Benzimidazole Derivative CEscherichia coli200

Anti-Inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties.

Research Insights

In vitro studies have indicated that compounds with a benzimidazole core can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance:

  • A derivative exhibited an IC50 of 3.11 μM for COX-2 inhibition .

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring system can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Benzimidazole Derivatives

Several benzimidazole-based compounds share structural similarities with the target molecule, differing primarily in substituent groups. Key examples include:

Table 1: Comparative Analysis of Benzimidazole Derivatives
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents / Modifications Purity (%) LCMS Data (Rt, m/z) Source
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (Target) C₉H₇ClN₂O₃ 226.62 Cl (C6), COOCH₃ (C4), O (C2) 97 N/A
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (5) C₂₃H₂₁N₃O₂ 371.44 Benzyl (N3), phenoxypropanol chain >98 Rt=1.05 min, m/z=410 [M+H]
1-(3-Benzyl-2-imino...3,5-difluorophenoxy)propan-2-ol (7) C₂₃H₁₉F₂N₃O₂ 407.42 3,5-Difluorophenoxy group >98 Rt=1.05 min, m/z=410 [M+H]
USP Candesartan Cilexetil Related Compound B RS C₃₁H₃₀N₆O₆ 582.61 Tetrazole-biphenyl, cyclohexyloxycarbonyloxyethyl N/A N/A
Key Observations:

Functional Group Variations: The target compound lacks the tetrazole and biphenyl groups found in the Candesartan-related compound (), which are critical for angiotensin II receptor antagonism. Instead, its chlorine and ester groups make it more suitable as a synthetic intermediate .

Physicochemical Properties :

  • The target compound’s lower molecular weight (226.62 vs. 582.61 g/mol ) and simpler structure improve its solubility in organic solvents compared to the Candesartan analog .
  • LCMS data for analogs like Compound 7 (m/z=410 [M+H]) highlight their stability under analytical conditions, a trait shared with the target compound .

Synthetic Utility :

  • Unlike 1,3-benzoazaphosphole analogs (), which incorporate phosphorus for specialized heterocycles, the target compound’s oxygen-based functional groups prioritize versatility in coupling reactions .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s 2-oxo group and ester moiety enable hydrogen bonding, which influences its crystal packing and stability. emphasizes that such interactions are critical for predicting solubility and crystallization behavior.

Biological Activity

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS Number: 1388041-76-6) is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including case studies and research findings.

  • Molecular Formula : C₉H₇ClN₂O₃
  • Molecular Weight : 226.61 g/mol
  • Structure : The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF725.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cell cycle arrest
PC-312.19 ± 0.25Androgen receptor inhibition

In a study conducted by Ribeiro Morais et al., the compound was shown to accelerate apoptosis in MCF7 cells, indicating its potential as an anticancer agent . Furthermore, it demonstrated tumor growth suppression in vivo in mice models, reinforcing its therapeutic promise .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL) Inhibition Zone (mm)
S. aureus4021
E. coli20014
P. aeruginosa50010

Inhibitory effects were noted against S. aureus with an MIC of 40 μg/mL, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity in Cancer Cells : The compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial effects.

Study on Anticancer Effects

A notable study involved the administration of this compound in tumor-bearing mice. The results indicated a marked reduction in tumor size compared to control groups, with histopathological examinations revealing necrotic areas within tumors treated with the compound .

Study on Antimicrobial Effects

Another study assessed the compound's efficacy against various pathogens using standard disk diffusion methods. The results confirmed its significant antibacterial activity, particularly against S. aureus and E. coli, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

What are the optimal synthetic routes for methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization of substituted benzoate precursors. A validated method involves reacting methyl 5-chloro-3-formamido-2-nitrobenzoate under controlled conditions (e.g., THF with carbonyldiimidazole, followed by phosphorylation with POCl₃ at 120°C) . Key variables affecting yield include:

  • Temperature: Higher temperatures (>100°C) improve cyclization but risk decomposition.
  • Solvent: Polar aprotic solvents (e.g., THF) enhance intermediate stability.
  • Catalysts: Carbonyldiimidazole accelerates formamide cyclization, reducing side-product formation .
    Purification often involves ether precipitation and vacuum drying, achieving ~85% purity, which can be further refined via recrystallization .

How can spectroscopic techniques (NMR, XRD) resolve ambiguities in structural characterization of this compound?

Answer:

  • ¹H/¹³C NMR: The chloro and carbonyl groups produce distinct deshielding patterns. For example, the C=O resonance appears at ~170 ppm in ¹³C NMR, while the chloro-substituted aromatic protons split into doublets (J = 8–10 Hz) .
  • XRD: Crystallographic analysis (e.g., SHELX refinement) confirms the planar benzimidazole core and hydrogen-bonding motifs. The 2-oxo group participates in N–H···O interactions, stabilizing the crystal lattice .

Advanced Research Questions

How do substituent effects (e.g., chloro, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Chloro Group: The electron-withdrawing Cl at position 6 activates the adjacent carbonyl for nucleophilic attack (e.g., amidation in Example 10 of EP patents) .
  • 2-Oxo Group: Stabilizes the dihydroimidazole ring via resonance, reducing ring-opening side reactions. Reactivity can be tuned by replacing Cl with bulkier groups (e.g., CF₃), which sterically hinder electrophilic substitution .
  • Methyl Ester: Hydrolysis under basic conditions generates a carboxylate intermediate for further derivatization (e.g., coupling with fluorophenyl amines) .

What strategies mitigate challenges in crystallizing this compound for XRD studies?

Answer:
Crystallization difficulties arise from:

  • Hydrogen-Bonding Variability: The 2-oxo group forms competing intermolecular bonds, leading to polymorphic forms. Using Etter’s graph set analysis, researchers identify dominant motifs (e.g., R₂²(8) rings) to predict stable crystal forms .
  • Solvent Selection: Mixed solvents (e.g., THF/water) promote slow nucleation. High-vacuum drying minimizes solvent inclusion artifacts .
  • Additives: Co-crystallizing agents like 4-fluorophenyl groups (from related patents) template molecular alignment .

How do contradictory bioactivity data across studies arise, and how can they be reconciled?

Answer:
Discrepancies often stem from:

  • Purity Variance: Impurities from incomplete cyclization (e.g., residual nitro intermediates) may skew enzymatic assays. HPLC-MS with >98% purity thresholds is recommended .
  • Assay Conditions: Variations in pH (e.g., phosphate vs. Tris buffers) alter protonation states, affecting binding to targets like angiotensin receptors. Standardized protocols (e.g., pH 7.4, 25°C) improve reproducibility .
  • Structural Analogues: Misidentification of derivatives (e.g., methyl vs. ethyl esters) can conflate results. Cross-validate structures via HRMS and elemental analysis .

What computational methods predict the compound’s hydrogen-bonding patterns in supramolecular assemblies?

Answer:

  • DFT Calculations: Optimize molecular geometry to identify probable H-bond donors/acceptors. The 2-oxo group and N–H sites show high electrostatic potential (-0.45 e/Ų), favoring interactions with electron-rich partners .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on aggregation. MD trajectories reveal preferential formation of dimeric clusters in apolar solvents .

Methodological Guidance

How to design SAR studies for optimizing biological activity?

Answer:

  • Core Modifications: Replace the 6-Cl with Br or F to probe halogen bonding efficacy. Ethyl ester derivatives (e.g., ethyl 6-chloro-2-methyl analogues) enhance membrane permeability .
  • Side-Chain Engineering: Introduce hydroxamic acid or tetrazole moieties (as in Azilsartan derivatives) to improve receptor affinity .
  • In Silico Docking: Use AutoDock Vina to model interactions with AT1 receptors. Focus on residues like Tyr¹¹³ and Lys¹⁹⁹ for hydrogen bonding .

How to resolve conflicting XRD and NMR data for hydrogen-bonded networks?

Answer:

  • Complementary Techniques: Pair XRD (for long-range order) with solid-state NMR (for local bonding environments). ¹⁵N CP-MAS NMR detects hydrogen-bonded N–H groups .
  • Temperature-Dependent Studies: Monitor NMR chemical shifts at 100–300 K to distinguish dynamic vs. static H-bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.